molecular formula C23H28N4O5S B2735688 methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898450-87-8

methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2735688
CAS No.: 898450-87-8
M. Wt: 472.56
InChI Key: QGQOWTIRHTWSCF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a morpholino group, a pyrimidine ring, a thio group, an acetamido group, and a benzoate group . The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms . The morpholino group contains a six-membered ring with one oxygen atom and the thio group contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amine group in the pyrimidine ring could potentially participate in acid-base reactions . The morpholino group might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the acetamido group could make the compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis of Morpholine Derivatives for Antimicrobial and Anti-Inflammatory Activities :

    • A study by Majithiya and Bheshdadia (2022) explored the synthesis of novel pyrimidine-triazole derivatives from a morpholine molecule, which exhibited antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
    • Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including morpholine derivatives, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
  • Heterocyclic System Synthesis and Anticonvulsant Properties :

    • Toplak et al. (1999) discussed the use of a related compound in the synthesis of various heterocyclic systems, which can be relevant in the development of pharmacologically active compounds (Toplak et al., 1999).
    • Edafiogho et al. (1992) synthesized novel enaminones from morpholine and evaluated their anticonvulsant activities, showing potent effects with minimal neurotoxicity (Edafiogho et al., 1992).
  • Development of Herbicides and Inhibitors :

    • Tamaru et al. (1997) modified a similar compound to develop a novel herbicide, methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate, effective against Barnyard grass in paddy rice (Tamaru et al., 1997).
    • Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, useful in the development of inhibitors for the PI3K-AKT-mTOR pathway, demonstrating the potential for therapeutic applications in oncology (Hobbs et al., 2019).
  • Synthesis of Functionalized Pyrimidinones :

    • Bhat et al. (2018) conducted a one-pot synthesis of novel dihydropyrimidinone derivatives containing a morpholine moiety, highlighting a method for creating compounds with potential pharmaceutical applications (Bhat et al., 2018).
    • Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates for inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in medicine or materials science . Further studies could also investigate its synthesis and properties in more detail.

Properties

IUPAC Name

methyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-31-22(29)16-5-7-17(8-6-16)24-20(28)15-33-21-18-3-2-4-19(18)27(23(30)25-21)10-9-26-11-13-32-14-12-26/h5-8H,2-4,9-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOWTIRHTWSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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